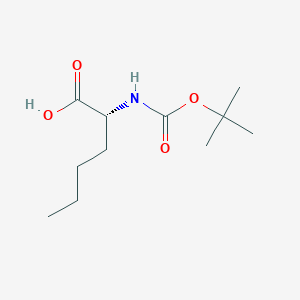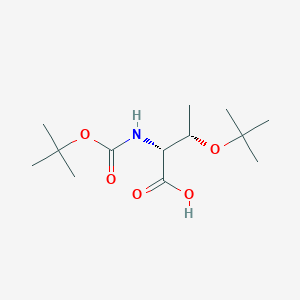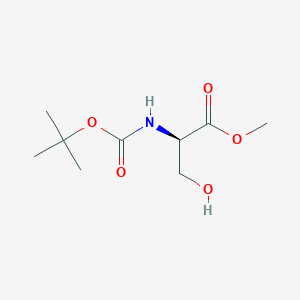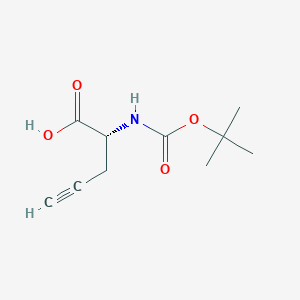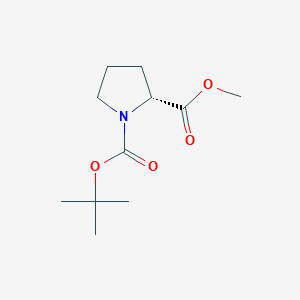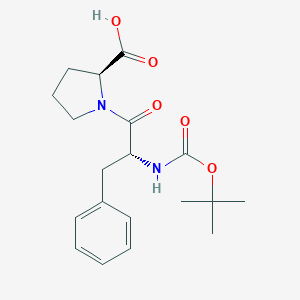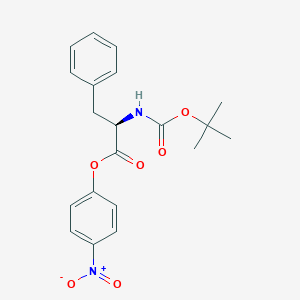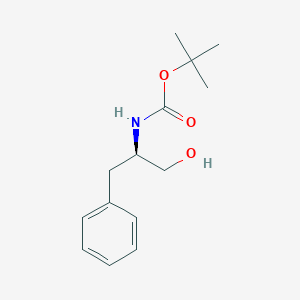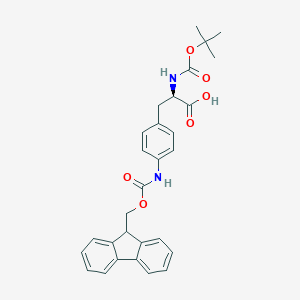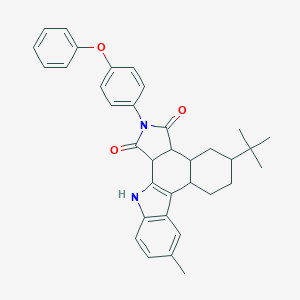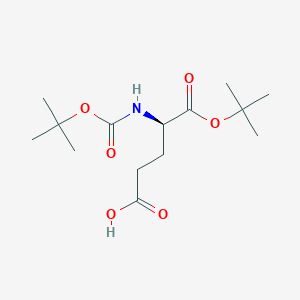
Boc-D-Glu-OtBu
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester, commonly known as Boc-D-Glu-OtBu, is an organic compound used primarily in the field of organic synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl group and the carboxyl group is esterified with a tert-butyl group. This compound is typically a solid, odorless substance at room temperature and is soluble in organic solvents such as dimethylformamide and dichloromethane .
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to create peptides and proteins for research and therapeutic purposes.
Drug Development: The compound is used in the synthesis of peptide-based drugs, where it serves as a precursor molecule.
Biological Research: It is used to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
Mécanisme D'action
Target of Action
Boc-D-Glu-OtBu, a derivative of glutamic acid , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The compound plays a crucial role in the formation of unique peptides containing glutamate tert-butyl ester residues .
Mode of Action
This compound interacts with its targets by acting as an N-terminal protected amino acid in solid-phase peptide synthesis (SPPS) . This protection allows the compound to prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the resulting peptide.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the peptide being synthesized. As an amino acid derivative, it can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of peptides with specific sequences and structures . These peptides can have a wide range of biological activities, depending on their sequence and structure.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and at a temperature of -20°C . Additionally, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . These precautions help to maintain the compound’s stability and ensure its effective use in peptide synthesis.
Analyse Biochimique
Biochemical Properties
Boc-D-Glu-OtBu is commonly used as a protecting group in organic synthesis . The carboxyl group on the D-glutamic acid residue of this compound is condensed with a tert-butoxycarbonyl group (Boc group) to protect its reactivity . This compound can be used as precursor molecules of synthetic peptides or proteins, which are used to synthesize polypeptides and proteins in drug or biological research .
Cellular Effects
Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group in organic synthesis . It protects the reactivity of the carboxyl group on the D-glutamic acid residue during the synthesis of polypeptides and proteins .
Méthodes De Préparation
The synthesis of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester involves the reaction of D-glutamic acid with tert-butanol in the presence of N-tert-butoxycarbonyl-N’-carbonyldi-tert-butylurea. This reaction is generally carried out in an organic solvent and is catalyzed by the addition of a base . The industrial production methods for this compound are similar, involving large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino acid.
Hydrolysis: The ester group can be hydrolyzed under basic conditions to produce the corresponding carboxylic acid.
Coupling Reactions: It can participate in peptide coupling reactions, where the protected amino acid is coupled with other amino acids to form peptides.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and bases such as sodium hydroxide for hydrolysis. The major products formed from these reactions are the free amino acid and the corresponding carboxylic acid.
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester is similar to other protected amino acids used in peptide synthesis, such as:
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester: The L-isomer of the compound, used similarly in peptide synthesis.
N-tert-Butoxycarbonyl-L-alanine tert-butyl ester: Another protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-lysine tert-butyl ester: Used in the synthesis of peptides containing lysine residues.
The uniqueness of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester lies in its specific use for synthesizing peptides that require the D-isomer of glutamic acid, which can have different biological activities compared to the L-isomer.
Propriétés
IUPAC Name |
(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOYURYWGUWMFM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427014 | |
| Record name | Boc-D-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73872-71-6 | |
| Record name | Boc-D-Glu-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



